molecular formula C26H20ClNO5 B13375345 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B13375345
M. Wt: 461.9 g/mol
InChI Key: BYPGYNJJVQKNOZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, chlorobenzyl, and indole moieties, which contribute to its diverse chemical behavior and biological activities.

Properties

Molecular Formula

C26H20ClNO5

Molecular Weight

461.9 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-[(3-chlorophenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C26H20ClNO5/c27-19-5-3-4-18(12-19)15-28-22-7-2-1-6-21(22)26(31,25(28)30)14-20(29)10-8-17-9-11-23-24(13-17)33-16-32-23/h1-13,31H,14-16H2/b10-8+

InChI Key

BYPGYNJJVQKNOZ-CSKARUKUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole or chlorobenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole or chlorobenzyl moieties.

Scientific Research Applications

3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-(3-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.